Pengitoxin

Description

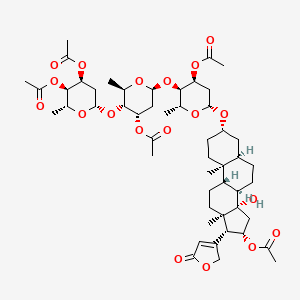

Pengitoxin (C₅₁H₇₄O₁₉, CAS 242-04-8) is a semi-synthetic cardiac glycoside derived from the acetylation of gitoxin, a naturally occurring compound in Digitalis purpurea (foxglove) . It functions as a prodrug, converting to its active metabolite 16-acetyl-gitoxin post-absorption, which exerts positive inotropic effects by inhibiting Na⁺/K⁺-ATPase in cardiac myocytes . Clinically, it is used to treat chronic heart failure and arrhythmias, with a standardized dose of 0.4–0.5 mg/day . Its pharmacokinetic profile includes a long elimination half-life (~62 hours in volunteers) and dual excretion via urine (50–52%) and bile (28%) .

Properties

CAS No. |

7242-04-8 |

|---|---|

Molecular Formula |

C51H74O19 |

Molecular Weight |

991.1 g/mol |

IUPAC Name |

[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |

InChI Key |

JDYLJSDIEBHXPO-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

pengitoxin pentaacetylgitoxin pentaacetylgitoxin, (3beta,5beta,12beta)-isomer pentaacetylgitoxin, (3beta,5beta,16alpha)-isomer Pentagit |

Origin of Product |

United States |

Preparation Methods

Pengitoxin can be synthesized through a series of chemical reactions involving the acetylation of gitoxin. The synthetic route typically involves the use of acetic anhydride and pyridine as reagents, with the reaction being carried out under controlled temperature conditions

Chemical Reactions Analysis

Pengitoxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of cardioactivity.

Reduction: Reduction reactions can modify the glycoside moiety of this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions involving the acetyl groups can lead to the formation of different acetylated derivatives.

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed from these reactions are typically different acetylated or deacetylated derivatives of this compound .

Scientific Research Applications

Pengitoxin has been extensively studied for its pharmacokinetic properties and its potential use in treating heart conditions. It has been used in clinical studies to understand its effects on systolic time intervals and its overall efficacy in treating congestive heart failure . Additionally, this compound has been investigated for its potential use in other areas of medicine, including its effects on plasma glycoside levels and its interactions with other cardiac glycosides .

Mechanism of Action

Pengitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure . The molecular targets involved in this mechanism are primarily the sodium-potassium ATPase enzyme and the sodium-calcium exchanger .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacological Profiles

The table below summarizes key structural and pharmacological differences between Pengitoxin and related cardiac glycosides:

Key Distinctions

Pharmacokinetic Advantages

- Bioavailability : this compound’s acetylation enhances lipid solubility, enabling better intestinal absorption compared to gitoxin, which has poor bioavailability due to low solubility .

- Metabolism : Unlike digitoxin, which undergoes slow hepatic metabolism, this compound rapidly converts to 16-acetyl-gitoxin, reducing systemic toxicity risks .

Toxicity Profile

Research Findings

- Metabolite Analysis : In human studies, 16-acetyl-gitoxin was identified as the primary active metabolite in serum, bile, and urine, with two additional transient metabolites detected in urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.